Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-8(11)7(9(12)13)2-5(6)4-14/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJITHPZZMYKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Bromination
- The synthesis often begins from methyl benzoate derivatives such as methyl 2-amino-4-bromo-5-fluorobenzoate or methyl 4-cyano-3-methylbenzoate.
- Bromination is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide (BPO) in solvents such as carbon tetrachloride (CCl4), at elevated temperatures (~78°C) over extended periods (e.g., 24 hours). This step selectively brominates the aromatic ring at the desired position.
- The reaction mixture is monitored by thin-layer chromatography (TLC), and the crude brominated product is isolated by filtration and concentration without further purification for subsequent steps.
Diazotization and Iodination (for related analogs)
- For related compounds (e.g., methyl 4-bromo-5-fluoro-2-iodobenzoate), diazotization of amino-substituted methyl benzoate derivatives is performed using sodium nitrite in acidic media (e.g., 20% sulfuric acid) at low temperatures (0–5°C).
- Potassium iodide or sodium iodide is added dropwise to form the corresponding iodo-substituted benzoate.
- The reaction is typically carried out under nitrogen atmosphere to avoid side reactions.
- Extraction and purification by column chromatography yield the iodinated intermediate in high yields (72–87%).
Cyanation
- The iodinated intermediate is dissolved in polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF).
- Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2) is added as the cyanide source.
- The reaction is conducted under nitrogen protection at elevated temperatures (60–120°C) for several hours (2–10 hours).
- After completion, the mixture is cooled, quenched with ammonium chloride and aqueous ammonia, and extracted with ethyl acetate.
- The organic phase is washed, concentrated, and purified by column chromatography to afford the cyano-substituted methyl benzoate in yields ranging from 88% to 91%.
Incorporation of Difluoromethyl Group
- The difluoromethyl group is introduced typically via selective difluoromethylation of the aromatic ring.
- While specific protocols for methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate are less frequently detailed, difluoromethylation can be achieved by radical addition or nucleophilic substitution using difluoromethylating reagents under controlled conditions.
- For example, radical bromination followed by difluoromethyl radical addition or transition-metal catalyzed difluoromethylation can be employed.
- The difluoromethylation step is critical to maintain the integrity of other functional groups, especially the cyano and ester moieties.
Representative Data Table of Key Reaction Conditions
| Step | Reactants/Materials | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Methyl 4-cyano-3-methylbenzoate + NBS + BPO | CCl4 | 78 | 24 | Not isolated | Radical bromination; TLC monitored |
| Diazotization/Iodination | Methyl 2-amino-4-bromo-5-fluorobenzoate + NaNO2 + KI | 20% H2SO4 aqueous | 0–5 | 1–5 | 72–87 | Low temperature to control diazonium formation |
| Cyanation | Iodinated methyl benzoate + CuCN | NMP or DMF | 60–120 | 2–10 | 88–91 | Under nitrogen; quenching with NH4Cl/NH3 |
| Difluoromethylation | Brominated cyano benzoate + difluoromethylation reagent | Various (e.g., MeOH) | Variable | Variable | Variable | Radical or nucleophilic difluoromethylation step |
Research Findings and Notes
- The diazotization and iodination steps require precise temperature control (0–5°C) to prevent decomposition of diazonium intermediates and to ensure high regioselectivity.
- Cyanation using cuprous cyanide in polar aprotic solvents under inert atmosphere is efficient and yields high purity cyano-substituted benzoates.
- Difluoromethylation remains a challenging step due to the reactivity of difluoromethyl radicals and the need to avoid side reactions; however, recent advances in catalyst-free and mild radical protocols have improved yields and selectivity.
- Purification is typically achieved by column chromatography, with solvents such as ethyl acetate and mixtures of ammonium chloride and aqueous ammonia used for washing to remove inorganic byproducts.
- The presence of multiple electron-withdrawing groups (bromo, cyano, difluoromethyl) influences the reactivity and requires careful optimization of reaction conditions for each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is explored for its potential as a pharmaceutical intermediate. Its unique functional groups may enhance binding affinity to biological targets, making it valuable in drug design.
- Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains, indicating its potential in developing new antibiotics.
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals due to its structural characteristics that confer stability and efficacy in biological systems.
- Application Example : It serves as an intermediate in the production of herbicides and insecticides, contributing to improved agricultural yields .
Materials Science
In materials science, this compound is studied for its properties that may enhance the performance of polymers and coatings.
- Research Insight : The difluoromethyl group can improve the hydrophobicity and thermal stability of polymer matrices, making it suitable for high-performance materials .
The compound exhibits several notable biological activities:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the cyano and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate with analogous brominated benzoates:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the main compound strongly withdraws electrons, enhancing electrophilicity at the aromatic ring. This contrasts with the methyl (-CH$3$) and methoxy (-OCH$3$) groups in the compound from , which are electron-donating and reduce reactivity . Fluorine and Difluoromethyl Groups: The -CF$_2$H group in the main compound increases lipophilicity and metabolic resistance compared to simple methyl or methoxy groups. Fluorine’s inductive effects also stabilize adjacent bonds, a trait exploited in drug design .
- However, the bromomethyl (-CH$_2$Br) group in ’s compound introduces additional reactivity, enabling alkylation reactions .
Data Discrepancies and Limitations
Biological Activity
Methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate is a compound of increasing interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine, cyano, and difluoromethyl groups, confer distinct chemical properties that enhance its potential biological activity. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Functional Groups
- Bromine (Br) : Known for its role in enhancing biological activity through halogen bonding.
- Cyano (−C≡N) : Often involved in interactions with nucleophiles and can influence the compound’s reactivity.
- Difluoromethyl (−CF₂) : Increases lipophilicity, enhancing membrane permeability and bioavailability.
The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. The cyano group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains due to its ability to disrupt cellular processes.
Anti-inflammatory Effects
The compound has been investigated for potential anti-inflammatory effects. The presence of the difluoromethyl group may contribute to enhanced stability and bioavailability, which are critical for therapeutic efficacy in inflammatory conditions.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components allow it to bind effectively to active sites on these enzymes, potentially modulating their activity .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anti-inflammatory Activity
In an animal model of inflammation, this compound was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammatory markers.
| Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|
| 50 | 25 |
| 100 | 45 |
| 200 | 70 |
Study 3: Enzyme Interaction
Research focused on the interaction of this compound with DPP-4 (Dipeptidyl Peptidase IV), an enzyme linked to glucose metabolism. Docking studies revealed strong binding affinity, indicating potential as a therapeutic agent for type 2 diabetes mellitus.
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 5-bromo-2-cyano-4-(difluoromethyl)benzoate?
- Methodological Answer : A bromination step using aqueous sulfuric acid as a solvent/catalyst (as demonstrated in the synthesis of 5-bromo-2,4-difluorobenzoic acid) can be adapted for introducing the bromo substituent . For cyano and difluoromethyl groups, sequential substitution reactions under controlled temperatures (e.g., 60–80°C) with nitrile precursors and fluorinating agents (e.g., DAST or Deoxo-Fluor) are recommended. Use inert atmospheres (N₂/Ar) to avoid side reactions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine analytical techniques:
- HPLC : Assess purity (>97% threshold) using a C18 reverse-phase column and UV detection at 254 nm .
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C-NMR. For example, the difluoromethyl group (CF₂H) shows distinct splitting patterns (~δ 5.5–6.5 ppm in ¹H NMR, J ≈ 55 Hz for ¹⁹F coupling) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 317.0) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or degradation of the difluoromethyl moiety. Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) to determine shelf life .
Advanced Research Questions
Q. How do the cyano and difluoromethyl substituents influence electronic properties and reactivity?
- Methodological Answer : The cyano group (strong electron-withdrawing) reduces electron density at the benzene ring, directing electrophilic substitution to specific positions. The difluoromethyl group (CF₂H) exhibits inductive effects (σ-electron withdrawal) and potential hydrogen-bonding interactions. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and Fukui indices for predicting reactive sites. Experimentally, compare reaction rates with analogs lacking these groups .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : For ambiguous peaks:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in CF₂H).
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to Br/CN).
- X-ray Crystallography : Resolve steric/electronic ambiguities. For example, crystal structures of related bromo-fluorobenzoates show planar aromatic rings with substituent-specific bond angles .
Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?
- Methodological Answer :
- Protecting Groups : Temporarily block the cyano group with trimethylsilyl chloride to prevent unwanted cross-coupling.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for bromine substitution. Use microwave-assisted conditions (120°C, 20 min) to enhance yields.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl boronic acids .
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., cytochrome P450). The CF₂H group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding.
- Enzymatic Assays : Test inhibition kinetics (IC₅₀) against target enzymes. Compare with non-fluorinated analogs to isolate fluorine-specific effects .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer.
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess brominating agents.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
